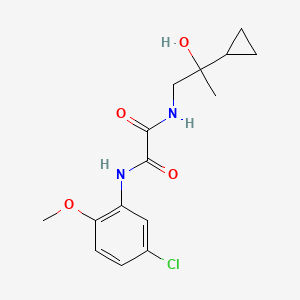
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, also known as CMHPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMHPO belongs to the oxalamide class of compounds and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer and inflammatory conditions. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is known to be a target for many anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory conditions. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for many anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide in lab experiments include its high purity and yield, as well as its well-established synthesis method. This compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory conditions. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapies. Additionally, further studies are needed to fully understand the toxicity and safety profile of this compound, which could impact its potential clinical use. Overall, this compound is a promising compound for further research and has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 2-cyclopropyl-2-hydroxypropionic acid to form the intermediate, 5-chloro-2-methoxy-N-(2-hydroxypropyl)aniline. This intermediate is then reacted with oxalyl chloride to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for further research applications.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these conditions, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-15(21,9-3-4-9)8-17-13(19)14(20)18-11-7-10(16)5-6-12(11)22-2/h5-7,9,21H,3-4,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQCHXRWHLUWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2623692.png)

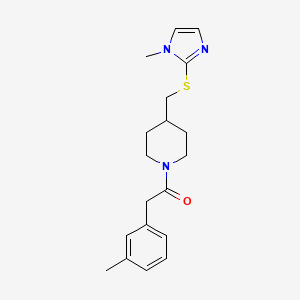


![Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2623699.png)
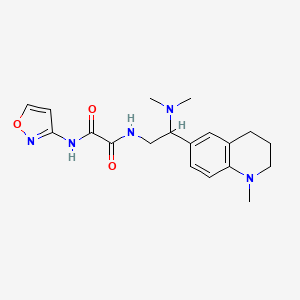
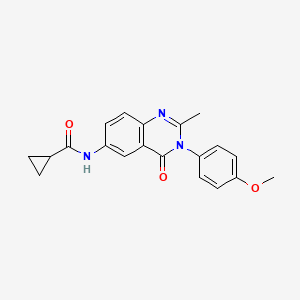
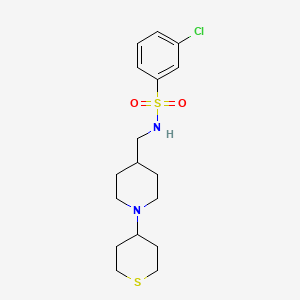
![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)

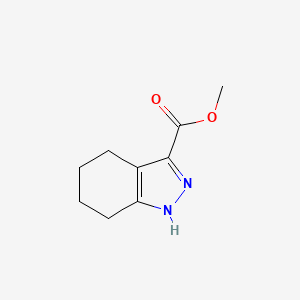
![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)